1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one
Description
Properties
CAS No. |
67359-88-0 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[(2,6-dihydroxy-4-methylphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10-7-12(16)11(13(17)8-10)9-15-6-4-2-3-5-14(15)18/h7-8,16-17H,2-6,9H2,1H3 |
InChI Key |
UJGJXDTZRJABLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CN2CCCCCC2=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a seven-membered lactam ring (azepan-2-one) connected via a methylene bridge to a 2,6-dihydroxy-4-methylphenyl group. Retrosynthetically, this suggests two primary disconnections:
-
Lactam formation from a linear precursor containing both the aromatic and amine functionalities.
-
Phenolic alkylation to introduce the methylene-azepan-2-one side chain.
The phenolic hydroxyl groups necessitate protection strategies (e.g., acetylation or silylation) to prevent undesired side reactions during alkylation or cyclization steps.
Synthetic Routes to the Azepan-2-one Core
Lactamization via Cyclization of Linear Amides
A common approach to azepan-2-one derivatives involves the cyclization of ε-amino acids or their derivatives. For example, 6-aminohexanoic acid can undergo intramolecular condensation under acidic or basic conditions to form the lactam ring. Adapting this to the target compound requires introducing the phenolic side chain prior to cyclization:
Procedure :
-
React 2,6-dihydroxy-4-methylbenzaldehyde with 6-aminohexanoic acid in methanol under reductive amination conditions (NaBH4, 0–5°C, 12 h).
-
Purify the resulting secondary amine via crystallization (yield: ~65%).
-
Cyclize using thionyl chloride (SOCl2) in toluene at reflux (4 h) to form the lactam.
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Temp. | 110°C |
| Yield | 58% |
| Purity (HPLC) | >95% |
Smiles Rearrangement for Heterocyclic Formation
The Smiles rearrangement, demonstrated in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, offers a pathway to construct the lactam ring while introducing substituents. For the target compound, this involves:
-
Reacting 2,6-dihydroxy-4-methylbenzyl chloride with 7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile in DMF at 85°C.
-
Subjecting the intermediate to NaOH-mediated hydrolysis to open the naphthyridine ring and form the lactam.
Optimization Insight :
-
Solvent : DMF enhances nucleophilic substitution rates due to high polarity.
-
Base : K2CO3 minimizes side reactions compared to stronger bases like NaOH.
Phenolic Alkylation Strategies
Friedel-Crafts Alkylation
Direct alkylation of the phenolic ring with azepan-2-one derivatives is challenging due to the electron-donating hydroxyl groups. However, using a protecting group strategy (e.g., acetyl protection) enables Friedel-Crafts reactions:
Procedure :
-
Protect 2,6-dihydroxy-4-methylphenol with acetic anhydride (Ac2O, pyridine, 24 h).
-
Perform Friedel-Crafts alkylation with bromomethyl-azepan-2-one using AlCl3 in dichloromethane (−10°C to rt).
Challenges :
Mitsunobu Reaction for C–O Bond Formation
The Mitsunobu reaction provides a milder alternative for coupling the phenolic oxygen to the azepan-2-one moiety:
Protocol :
-
React 2,6-dihydroxy-4-methylphenol with azepan-2-one-methanol using DIAD and PPh3 in THF (0°C to rt, 12 h).
-
Isolate the product via column chromatography (silica gel, hexane/EtOAc).
Advantages :
Resolution of Chiral Intermediates
Although the target compound lacks chiral centers, intermediates in its synthesis (e.g., amines) may require enantiomeric resolution. The use of (R)-mandelic acid for diastereomeric salt formation, as described for 1-(2,4-dichlorophenyl)ethanamine, can be adapted:
Example :
-
Treat racemic 2-(azepan-2-one)ethylamine with (R)-mandelic acid in iPrOH/EtOH (3:2).
-
Crystallize at 60°C, yielding >96% ee after two recrystallizations.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Lactamization | 58% | >95% | Simplicity | Low functional group tolerance |
| Smiles Rearrangement | 65% | 92% | Regioselective | Multi-step |
| Mitsunobu Reaction | 72% | 98% | Mild conditions | Costly reagents |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water mixtures (1:3) effectively removes unreacted phenolic starting materials, yielding crystals with mp 150–154°C.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 3.42 (t, 2H, J = 6.8 Hz, NCH2), 4.21 (s, 2H, ArCH2).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.
Biology
Research indicates that this compound possesses potential biological activities:
- Antioxidant Properties: The presence of hydroxyl groups correlates with enhanced radical scavenging activity, suggesting its role in reducing oxidative stress.
Medicine
Investigations into the therapeutic effects of this compound have revealed:
- Anti-inflammatory Effects: Studies indicate that it may modulate inflammatory pathways.
- Anticancer Activity: Preliminary research suggests potential efficacy against certain cancer cell lines through mechanisms like apoptosis induction.
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties contribute to the development of new materials.
Antioxidant Activity
Compounds structurally similar to this compound exhibit significant antioxidant properties. Research has shown that these compounds can effectively reduce lipid peroxidation and neutralize free radicals.
Enzyme Inhibition
This compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to neurodegenerative diseases.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Withanolide A | 107 | TBD |
| Limonin | 104 | TBD |
Antimicrobial Activity
The antimicrobial potential of related compounds suggests that this compound could be effective against various pathogens. Studies have demonstrated strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of phenolic compounds similar to this one. Results indicated significant reductions in neuronal death and improvements in cognitive function in animal models due to inhibition of oxidative stress pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of phenolic derivatives. Findings suggested strong antibacterial effects against common pathogens, indicating potential for further development as an antimicrobial agent.
Mechanism of Action
The mechanism by which 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2,6-Dihydroxy-4-methylphenyl)ethanone (CAS 1634-34-0)
- Molecular formula : C₉H₁₀O₃ (MW 166.17 g/mol).
- Key differences: Lacks the azepanone ring, instead featuring a ketone group.
- Synthesis: Produced via acetylation of 2,6-dihydroxy-4-methylphenol using acetylating agents (e.g., acetyl chloride) or Fries rearrangement .
- Physical properties : Melting point 142–149°C; boiling point 288.7°C at 760 mmHg .
| Property | 1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one | 1-(2,6-Dihydroxy-4-methylphenyl)ethanone |
|---|---|---|
| Molecular weight | 249.31 g/mol | 166.17 g/mol |
| Hydrogen bond donors | 2 | 2 |
| Hydrogen bond acceptors | 3 | 3 |
| Melting point | Not reported | 142–149°C |
| Key functional groups | Lactam, hydroxyl, methyl | Ketone, hydroxyl, methyl |
Azepanone Derivatives with Varied Substituents
1-[(4-Hydroxy-3,5-dimethylphenyl)methyl]azepan-2-one (CAS 65271-19-4)
1-[(4-Bromo-2,6-dimethylphenyl)amino]propan-1-one ()
- Molecular formula : C₁₃H₁₇BrN₂O (MW 297.19 g/mol).
- Key differences: Substituted with a bromine atom and an amino-propanone chain.
Macrocyclic Analogues
7-(2,6-Dimethoxyphenyl)-1-((6-phenylpyridin-2-yl)methyl)azepan-2-one (CAS 1375093-76-7)
- Molecular formula : C₂₆H₂₈N₂O₃ (MW 416.51 g/mol).
- Key differences : Incorporates a dimethoxyphenyl group and a pyridinylmethyl substituent.
Biological Activity
1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
- Molecular Formula : C14H19NO3
- CAS Number : 67359-88-0
- Structure : The compound features a phenolic moiety with two hydroxyl groups and a methyl group, linked to an azepanone structure, which may contribute to its biological properties .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with enhanced radical scavenging activity. For instance, studies have shown that phenolic compounds can reduce oxidative stress by neutralizing free radicals .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties. In particular, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's .
Table 1: Comparison of Enzyme Inhibition Potency
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Withanolide A | 107 | TBD |
| Limonin | 104 | TBD |
Antimicrobial Activity
The antimicrobial potential of related compounds suggests that this compound could be effective against various pathogens. Studies on structurally similar phenolic compounds have demonstrated efficacy against bacteria and fungi .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of phenolic compounds in a model of neurodegeneration. The results showed that these compounds could significantly reduce neuronal death and improve cognitive function in animal models. The mechanism was attributed to the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of phenolic derivatives. The findings indicated that certain derivatives exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .
Q & A
Basic Questions
Q. What safety protocols should researchers follow when handling 1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one in laboratory settings?
- Answer : Adopt strict personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood to minimize inhalation exposure. Avoid skin contact by using closed systems during transfers. In case of accidental exposure, immediately rinse affected skin with soap and water for 15 minutes and seek medical attention if irritation persists . Store the compound in a sealed container under dry, cool conditions away from oxidizing agents.
Q. What synthetic strategies are typically used to prepare this compound, and how can reaction yields be optimized?
- Answer : Common synthetic routes involve Friedel-Crafts alkylation or nucleophilic substitution between azepan-2-one derivatives and functionalized phenolic precursors. Optimization strategies include:
- Using anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates.
- Employing Lewis acids (e.g., AlCl₃) as catalysts for regioselective substitution.
- Monitoring reaction progress via TLC or HPLC to minimize side-product formation.
Yield improvements may require temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric adjustments of the phenolic methyl group donor .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol-buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid). Set detection at 254 nm for phenolic absorption bands. System suitability tests (e.g., retention time reproducibility, peak symmetry) should precede analysis. Compare retention times against a certified reference standard, and calculate purity via peak area normalization .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL improve structural determination of this compound, and what challenges arise during refinement?
- Answer : SHELXL enables high-resolution refinement by modeling anisotropic displacement parameters and hydrogen bonding networks. Key steps include:
- Initial structure solution via direct methods (SHELXS/SHELXD).
- Iterative refinement of positional and thermal parameters, with attention to the azepan ring conformation and hydroxyl group hydrogen bonds.
Common pitfalls: - Overfitting due to low data-to-parameter ratios in twinned crystals.
- Misassignment of solvent molecules in the unit cell. Validate results using R-factor convergence and residual electron density maps .
Q. What methodological frameworks are recommended to resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
- Answer : Apply a triangulation approach:
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling patterns and quaternary carbon connectivity.
- Compare experimental IR stretching frequencies (e.g., O–H at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) with density functional theory (DFT) simulations.
- Address discrepancies by re-examining sample preparation (e.g., solvent polarity effects on chemical shifts) or exploring tautomeric equilibria in solution .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting biological activity?
- Answer :
- Synthetic modifications : Introduce substituents at the azepan nitrogen or phenolic hydroxyl groups to modulate electronic and steric effects.
- Assay design : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls to quantify activity.
- Data analysis : Apply multivariate regression models to correlate substituent parameters (Hammett σ, LogP) with bioactivity. Validate hypotheses via molecular docking against target protein crystallographic data .
Q. What strategies mitigate challenges in quantifying trace impurities of this compound using mass spectrometry?
- Answer :
- Employ high-resolution MS (HRMS) with electrospray ionization (ESI+) to differentiate isobaric impurities.
- Use collision-induced dissociation (CID) to fragment precursor ions and confirm impurity structures.
- Quantify impurities via external calibration curves with a detection limit <0.1% (w/w). Validate method robustness using inter-day precision tests .
Methodological Notes
- Data Integrity : Ensure reproducibility by documenting all synthetic steps, spectral acquisition parameters, and crystallographic refinement logs.
- Interdisciplinary Collaboration : Combine crystallography, spectroscopy, and computational modeling to address complex structural and mechanistic questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
